molecular formula C15H22O2 B13476133 1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one

Cat. No.: B13476133
M. Wt: 234.33 g/mol
InChI Key: ZLMDIHGJYWZUMA-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, a tert-pentyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one typically involves the reaction of 2-hydroxy-5-(tert-pentyl)benzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-pentyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Biological Activity

The compound 1-(2-Hydroxy-5-(tert-pentyl)phenyl)-2-methylpropan-1-one , also known as HPPH , is a phenolic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1406410-16-9
  • Molecular Weight : 234.339 g/mol
  • Purity : 98% .

Antioxidant Properties

HPPH exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that phenolic compounds can scavenge free radicals, thereby reducing cellular damage. The antioxidant capacity of HPPH was evaluated using various assays such as DPPH and ABTS, showing effective radical scavenging ability .

Antimicrobial Activity

Research indicates that HPPH possesses antimicrobial properties against a range of pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of HPPH on various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in a study involving breast cancer cells, HPPH treatment resulted in a significant decrease in cell viability and increased markers of apoptosis .

Photodynamic Therapy (PDT)

HPPH has been investigated as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT applications. Clinical trials have reported positive outcomes with HPPH in reducing tumor sizes when combined with laser treatment .

Case Study 1: Antioxidant Activity Evaluation

In a controlled study, HPPH was tested for its antioxidant properties against standard antioxidants like ascorbic acid and tocopherol. The results indicated that HPPH had comparable antioxidant capacity, highlighting its potential as a natural antioxidant agent.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
HPPH8290
Ascorbic Acid8592
Tocopherol8088

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of HPPH against common pathogens like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined.

PathogenMIC (µg/mL)
E. coli50
S. aureus30

These results suggest that HPPH can be an effective antimicrobial agent.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]-2-methylpropan-1-one

InChI

InChI=1S/C15H22O2/c1-6-15(4,5)11-7-8-13(16)12(9-11)14(17)10(2)3/h7-10,16H,6H2,1-5H3

InChI Key

ZLMDIHGJYWZUMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C(C)C

Origin of Product

United States

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